2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid
Description
Chemical Structure and Key Features 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid (abbreviated here as Fmoc-piperidin-methylamino-acetic acid) is a synthetic compound featuring:
- A piperidine ring substituted at the 1-position with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group.
- A methylamino (-NH-CH3) linker at the 4-position of the piperidine ring, connected to an acetic acid moiety.
The Fmoc group is widely used in peptide synthesis for temporary protection of amines due to its stability under acidic conditions and ease of removal under basic conditions (e.g., piperidine) . The methylamino linker introduces a secondary amine, enabling further functionalization or conjugation, while the acetic acid group provides a carboxylic acid handle for coupling reactions.
Molecular Formula: C24H26N2O4
Molecular Weight: 406.48 g/mol
Properties
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-24(14-22(26)27)16-10-12-25(13-11-16)23(28)29-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-15H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFANJPLQNSAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138184-07-1 | |
| Record name | 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)(methyl)amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the corresponding protected amino acid and sodium azide (NaN3).
Mixed Anhydride Method: This method uses isobutoxycarbonyl chloride (IBC-Cl) to form the mixed anhydride, which then reacts with sodium azide to produce the desired azide.
Acid Chloride Method: Alternatively, the acid chloride method can be employed, where the protected amino acid is converted to its acid chloride form before reacting with sodium azide.
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The Fmoc (9-fluorenylmethoxycarbonyl) group is selectively cleaved under basic conditions to expose the amine functionality for subsequent reactions.
Key Findings :
-
Deprotection kinetics depend on solvent polarity and base strength. Piperidine in DMF is standard due to high efficiency (>95% yield).
-
DBU in DCM is preferred for acid-labile substrates, reducing racemization risks .
Peptide Coupling Reactions
The deprotected amine participates in amide bond formation with carboxylic acids or activated esters.
| Coupling Method | Activator/Reagent | Yield | Purity (HPLC) |
|---|---|---|---|
| HATU-mediated | HATU, DIPEA, DMF | 85–92% | ≥98% |
| DCC/HOBt | DCC, HOBt, THF | 78–84% | 95–97% |
Data Sources :
-
HATU activation achieves superior coupling efficiency for sterically hindered amines due to its uronium-based mechanism .
-
DCC/HOBt is cost-effective but requires longer reaction times (12–24 hrs) and generates insoluble dicyclohexylurea.
Nucleophilic Substitution at the Piperidine Nitrogen
The methylamino group undergoes alkylation or acylation to introduce diverse functional groups.
| Reaction Type | Electrophile | Conditions | Product |
|---|---|---|---|
| Alkylation | Benzyl bromide | K₂CO₃, DMF, 60°C, 6 hrs | N-Benzyl derivative |
| Acylation | Acetic anhydride | Pyridine, RT, 2 hrs | N-Acetylated analog |
Observations :
-
Alkylation proceeds with moderate steric hindrance due to the piperidine ring’s conformation .
-
Acylation requires base (pyridine) to scavenge HCl, preventing protonation of the amine .
Oxidation of the Methylamino Group
Controlled oxidation converts the methylamino moiety to a nitro or hydroxylamine group.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, RT, 24 hrs | N-Oxide derivative | 65% |
| mCPBA | DCM, 0°C → RT, 12 hrs | N-Hydroxylamine | 58% |
Mechanistic Insight :
-
H₂O₂ in acetic acid generates a stable N-oxide without over-oxidation.
-
mCPBA offers selectivity but requires low temperatures to minimize side reactions .
Side Chain Functionalization
The acetic acid moiety undergoes esterification or condensation reactions.
| Reaction | Reagents | Application |
|---|---|---|
| Esterification | SOCl₂, MeOH | Methyl ester prodrug |
| Condensation | EDC, NHS, H₂N-PEG | PEGylation for solubility |
Research Applications :
Comparative Reaction Efficiency Table
| Reaction | Optimal Conditions | Efficiency (Yield) | Key Challenges |
|---|---|---|---|
| Fmoc deprotection | 20% piperidine/DMF | >95% | Solvent compatibility |
| Peptide coupling | HATU, DIPEA | 85–92% | Cost of uronium reagents |
| N-Alkylation | K₂CO₃, DMF, 60°C | 70–75% | Steric hindrance |
| Oxidation (H₂O₂) | AcOH, RT | 65% | Over-oxidation control |
Scientific Research Applications
2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid has several applications in scientific research:
Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be removed under mild basic conditions, allowing the amino group to participate in further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of Fmoc-piperidin-methylamino-acetic acid with analogous compounds, focusing on structural differences, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle :
- Piperidine vs. Piperazine : Piperidine (one nitrogen) is less polar than piperazine (two nitrogens), affecting solubility and hydrogen-bonding capacity. Piperazine derivatives may exhibit higher water solubility due to increased basicity .
Substituent Linkage: Methylamino Linker: The target compound’s methylamino group (-NH-CH3) introduces a secondary amine, enabling unique reactivity (e.g., amide bond formation) compared to direct acetic acid attachment in analogs like CAS 173690-47-6 .
Fmoc Protection :
- All compounds share the Fmoc group, but its placement varies. For example, in piperazine derivatives, Fmoc occupies N4, while in piperidine analogs, it is at N1. This affects deprotection strategies and compatibility with synthetic workflows .
Synthesis Routes: Piperidine-based compounds (e.g., CAS 173690-47-6) are synthesized via Fmoc protection of piperidine followed by acetic acid coupling . The target compound likely requires additional steps to introduce the methylamino linker, such as reductive amination or alkylation .
Applications: Peptide Synthesis: Piperazine derivatives (e.g., CAS 180576-05-0) are common in solid-phase peptide synthesis (SPPS) due to their dual nitrogen atoms, which facilitate resin anchoring . Drug Discovery: The methylamino linker in the target compound may enhance its utility as a bifunctional building block for conjugating peptides or small molecules .
Biological Activity
2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid is a complex organic compound notable for its structural features, which include a fluorene moiety, a piperidine ring, and an amino acid side chain. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities.
The molecular formula of this compound is with a molecular weight of approximately 353.42 g/mol. The presence of the fluorene group contributes rigidity and aromaticity, while the piperidine ring is essential for the compound's stereochemical properties.
Biological Activity Overview
While specific biological activity data for this compound is limited, structural analogs have been explored for various pharmacological effects. The following table summarizes potential biological activities associated with compounds containing similar structural elements:
| Compound Type | Biological Activity | Notes |
|---|---|---|
| Fluorene derivatives | Antitumor, antimicrobial | Fluorene moiety often linked to bioactivity |
| Piperidine derivatives | Analgesic, anti-inflammatory, antipsychotic | Diverse pharmacological effects |
| Amino acids | Essential for protein synthesis | Critical in metabolic pathways |
Synthesis and Reactivity
The synthesis of this compound typically involves protecting group strategies and multi-step reactions. The fluorene moiety can be introduced via methods such as:
- Protection of the amino group using fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl).
- Formation of the piperidine ring , followed by the introduction of the acetic acid moiety.
These synthetic routes are essential for maintaining the integrity of functional groups during reactions.
Case Studies and Research Findings
Research has indicated that compounds with similar structures exhibit significant biological activities. For instance:
- Antitumor Activity : Studies on fluorene derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.
- Antimicrobial Properties : Piperidine derivatives have been evaluated for their effectiveness against bacterial strains, demonstrating potential as antimicrobial agents.
- Pharmacological Profiling : The unique combination of structural features in this compound suggests it could serve as a scaffold for developing new therapeutic agents targeting multiple pathways.
Q & A
Q. Low coupling efficiency is observed during SPPS. What experimental adjustments are warranted?
- Diagnostic Steps :
Activation Check : Ensure fresh coupling reagents (e.g., HATU) and adequate molar excess (3–5 eq).
Solvent Quality : Use anhydrous DMF; test for amine contamination via Kaiser test.
Steric Hindrance : Incorporate microwave-assisted synthesis (50°C, 5 min) to improve accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
